Cumyl ethyl ether
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Overview
Description
Cumyl ethyl ether, also known as 2-Phenyl-2-ethyl oxirane, is a colorless liquid with a sweet odor. It is widely used as a solvent in the chemical industry due to its excellent solvency power. However, in recent years, researchers have shown interest in its potential applications in the field of medicine and pharmacology.
Mechanism Of Action
The exact mechanism of action of cumyl ethyl ether is not yet fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. It may also work by blocking pain signals in the nervous system, making it a potential candidate for local anesthesia.
Biochemical And Physiological Effects
Cumyl ethyl ether has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain fungi and bacteria, making it a potential candidate for the treatment of fungal and bacterial infections. It has also been shown to have antitumor properties, making it a potential candidate for cancer treatment. Additionally, cumyl ethyl ether has been shown to block pain signals in the nervous system, making it a potential candidate for local anesthesia.
Advantages And Limitations For Lab Experiments
One of the main advantages of cumyl ethyl ether is its excellent solvency power, making it a useful solvent for a variety of chemical reactions. Additionally, it has been shown to have a low toxicity profile, making it a safe compound to work with in the laboratory. However, one of the limitations of cumyl ethyl ether is its relatively low boiling point, which can make it difficult to work with in certain laboratory settings.
Future Directions
There are several potential future directions for research on cumyl ethyl ether. One area of interest is its potential use as a local anesthetic. Further research is needed to fully understand its mechanism of action and determine its efficacy as a local anesthetic. Additionally, cumyl ethyl ether has been shown to have antitumor properties, making it a potential candidate for cancer treatment. Further research is needed to determine its efficacy in treating various types of cancer. Finally, cumyl ethyl ether has been investigated for its potential use as a solvent in the production of pharmaceuticals. Further research is needed to determine its suitability for this application.
Conclusion:
Cumyl ethyl ether is a versatile compound with potential applications in the fields of medicine, pharmacology, and chemical engineering. Its excellent solvency power and low toxicity profile make it a useful solvent for a variety of chemical reactions. Additionally, its antifungal, antibacterial, and antitumor properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and determine its efficacy in treating various diseases.
Synthesis Methods
Cumyl ethyl ether can be synthesized by the reaction of cumene hydroperoxide and ethylene oxide in the presence of a catalyst. The reaction takes place at a temperature of 80-100°C and a pressure of 1-2 atm. The resulting product is then purified by distillation to obtain pure cumyl ethyl ether.
Scientific Research Applications
Cumyl ethyl ether has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to possess antifungal, antibacterial, and antitumor properties. It has also been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment. Additionally, cumyl ethyl ether has been investigated for its potential use as a local anesthetic due to its ability to block pain signals.
properties
CAS RN |
1712-74-9 |
---|---|
Product Name |
Cumyl ethyl ether |
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2-ethoxypropan-2-ylbenzene |
InChI |
InChI=1S/C11H16O/c1-4-12-11(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
InChI Key |
JNPNJMJXGPZCNE-UHFFFAOYSA-N |
SMILES |
CCOC(C)(C)C1=CC=CC=C1 |
Canonical SMILES |
CCOC(C)(C)C1=CC=CC=C1 |
Other CAS RN |
1712-74-9 |
Origin of Product |
United States |
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